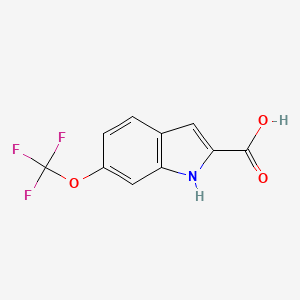

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Experimental NMR data for this compound are not explicitly documented in the provided sources. However, based on structural analogs:

- Proton NMR :

- Aromatic protons : Split into multiplets due to coupling within the indole ring. The proton adjacent to the carboxylic acid (position 3) may show deshielding.

- NH proton : Broad singlet in the range of 8–10 ppm, influenced by hydrogen bonding.

- Trifluoromethoxy group : No proton signals, but neighboring aromatic protons may experience deshielding.

Infrared (IR) Absorption Band Interpretation

Predicted IR absorption bands include:

- Carboxylic acid :

- O–H stretch : Broad peak at 2500–3300 cm⁻¹.

- C=O stretch : Strong peak near 1700 cm⁻¹.

- Trifluoromethoxy group :

- C–O–C stretch : Peaks in the 1250–1300 cm⁻¹ range.

- C–F stretches : Multiple peaks between 1100–1300 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric data for this compound are limited. Predicted fragmentation pathways based on functional groups include:

- Molecular ion : m/z 245.15 (C₁₀H₆F₃NO₃⁺).

- Key fragments :

- Loss of carboxylic acid: m/z 229 (C₁₀H₅F₃NO₂⁺).

- Loss of trifluoromethoxy group: m/z 158 (C₈H₆NO₂⁺).

- Rearrangement fragments involving the indole core.

Summary of Spectroscopic Techniques

| Technique | Key Observations | Data Availability |

|---|---|---|

| NMR | Proton assignments inferred from analogs | Limited (no direct data) |

| IR | Predicted O–H, C=O, C–O–C, and C–F stretches | Theoretical only |

| Mass Spectrometry | Predicted molecular ion and fragments | Theoretical only |

Structural Comparisons and Derivatives

While direct structural data for this compound are scarce, analogous compounds (e.g., 6-(trifluoromethyl)-1H-indole-5-carboxylic acid) highlight the impact of substituent positioning on reactivity and bioactivity. The presence of the trifluoromethoxy group enhances lipophilicity and electronic effects, potentially influencing interactions with biological targets.

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJBKFGWDZMUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585511 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923259-70-5 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Intermediates

- 6-Bromoindole-2-carboxylic acid is a common precursor due to the bromine atom’s role as a versatile leaving group enabling further substitution at the 6-position.

- The carboxylic acid group at position 2 is either introduced early or retained from the starting indole derivative.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is introduced primarily via nucleophilic substitution or copper-mediated trifluoromethoxylation reactions on the 6-bromo intermediate.

- Copper-mediated trifluoromethoxylation : This method uses copper catalysts to replace the bromine atom at C6 with the trifluoromethoxy group, providing good regioselectivity and moderate to high yields.

- Alternative methods include electrophilic trifluoromethoxylation reagents under controlled conditions to ensure selective substitution.

Esterification and Hydrolysis Steps

- The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) during the trifluoromethoxylation to improve reaction compatibility.

- After introduction of the trifluoromethoxy group, ester hydrolysis under acidic or basic conditions regenerates the free carboxylic acid.

Palladium-Catalyzed Coupling Reactions

- Buchwald–Hartwig amination and Suzuki coupling are employed for introducing various substituents at the 6-position before trifluoromethoxylation.

- Palladium acetate catalysis with appropriate ligands enables the efficient substitution of aryl halides with nucleophiles.

Representative Synthetic Route (Literature-Based)

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of indole-2-carboxylic acid at C6 | N-Bromo-succinimide (NBS), solvent (e.g., DMF), 0°C to room temp | 75-85 | Selective bromination at C6 |

| 2 | Protection of carboxylic acid as ester | Acid catalyst, alcohol (MeOH or EtOH), reflux | 80-90 | Esterification to methyl or ethyl ester |

| 3 | Copper-mediated trifluoromethoxylation | CuI, trifluoromethoxylation reagent (e.g., AgOCF3), base, elevated temp | 50-65 | Substitution of bromine with -OCF3 |

| 4 | Ester hydrolysis | Aqueous base (NaOH) or acid (HCl), reflux | 85-95 | Regeneration of free carboxylic acid |

| 5 | Purification | Column chromatography, recrystallization | - | Ensures high purity |

Reaction Conditions and Optimization

- Temperature control is critical, especially during bromination and trifluoromethoxylation, to avoid side reactions.

- Use of dry, inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis or oxidation of sensitive intermediates.

- Reaction monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy ensures optimal conversion and minimal byproducts.

Analytical Characterization

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) confirms the presence and position of the trifluoromethoxy group and the carboxylic acid.

- Mass Spectrometry (MS) verifies molecular weight and purity.

- Infrared Spectroscopy (IR) detects characteristic carboxylic acid C=O stretch (~1700 cm⁻¹) and trifluoromethoxy group vibrations.

- X-ray Crystallography is used for definitive structural confirmation when crystals are obtainable.

Research Findings and Yields Summary

| Methodology | Yield Range | Advantages | Limitations |

|---|---|---|---|

| NBS Bromination + Cu-mediated trifluoromethoxylation | 50-65% (final step) | High regioselectivity, moderate yields | Requires expensive reagents, sensitive to moisture |

| Direct electrophilic trifluoromethoxylation | 40-55% | Fewer steps | Lower selectivity, harsher conditions |

| Ester protection/hydrolysis strategy | 80-95% (protection/hydrolysis steps) | Protects acid, improves reaction compatibility | Additional steps increase overall synthesis time |

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Biological Studies: The compound can be used as a probe to study biological pathways and enzyme interactions.

Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors. For instance, it may inhibit voltage-dependent sodium channels or interact with neurotransmitter receptors, thereby modulating neuronal activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Substituent Effects on Physicochemical Properties

- Trifluoromethoxy (-OCF₃) vs. However, the methoxy analog demonstrates confirmed antifungal activity in microbial assays, suggesting that trifluoromethoxy substitution may require optimization for similar efficacy .

- Halogen (Cl, F) vs. Trifluoromethoxy:

Chlorine and fluorine are smaller substituents with higher electronegativity but lower steric bulk. This may improve target binding in sterically constrained environments but reduce metabolic stability compared to -OCF₃ .

Positional Isomerism

- 5- vs. 6- vs. 7-Substitution: Shifting the -OCF₃ group from the 6- to 5- or 7-position alters the indole ring’s electron density distribution. For example, the 7-substituted isomer (CAS: 796870-20-7) may exhibit distinct dipole moments, affecting interactions with biological targets like enzymes or receptors .

Biological Activity

6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (TFMICA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. With the molecular formula C₁₀H₆F₃NO₃ and a molecular weight of 245.15 g/mol, TFMICA features a trifluoromethoxy group that enhances its electronic properties, making it a candidate for various pharmaceutical applications.

Chemical Structure

The structural characteristics of TFMICA are pivotal to its biological activity. The trifluoromethoxy group at the sixth position of the indole ring is believed to influence its interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Biological Activities

TFMICA exhibits a range of biological activities, which can be summarized as follows:

- Antiviral Activity : Recent studies indicate that derivatives of indole-2-carboxylic acid, including TFMICA, have shown promise as inhibitors of HIV-1 integrase. For instance, structural optimizations have led to compounds with IC50 values as low as 0.13 μM, demonstrating potent inhibitory effects on the strand transfer process crucial for viral replication .

- Antifungal Properties : TFMICA is also recognized for its antifungal potential. It has been noted that similar indole derivatives exhibit antifungal activity, suggesting that TFMICA could be explored further in this domain .

The mechanisms underlying the biological activities of TFMICA are still under investigation. However, studies have shown that the binding conformation of indole derivatives allows for effective chelation with metal ions within active sites of enzymes like integrase. This interaction is critical for inhibiting the enzyme's function and impeding viral replication .

Table 1: Summary of Biological Activities and IC50 Values

| Compound Name | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| TFMICA | HIV-1 Integrase Inhibition | 0.13 | |

| TFMICA Derivative A | HIV-1 Integrase Inhibition | 1.05 | |

| TFMICA Derivative B | Antifungal Activity | N/A |

Case Study: HIV-1 Integrase Inhibition

In a detailed study focusing on the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, it was found that modifications at various positions on the indole core significantly impacted inhibitory activity. The introduction of halogenated groups at specific positions enhanced interaction with integrase, leading to improved IC50 values compared to unmodified compounds .

Structural Optimization

Further research revealed that extending branches on the indole core improved interactions with hydrophobic cavities near the active site of integrase, enhancing inhibitory effects significantly. For example, derivatives designed with long-chain substituents showed up to a 6.5-fold increase in activity compared to their parent compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.